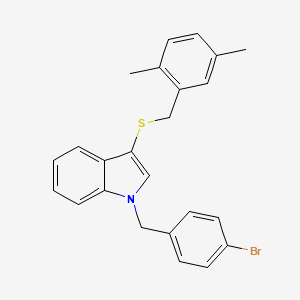

1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole

描述

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-[(2,5-dimethylphenyl)methylsulfanyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGWVDQGMGROQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The bromobenzyl and dimethylbenzylthio groups are then introduced through a series of reactions, such as nucleophilic substitution and thiolation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently.

化学反应分析

1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: It may have therapeutic potential due to its structural similarity to other bioactive indole derivatives.

Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

作用机制

The mechanism of action of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and dimethylbenzylthio groups may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Features

- Target Compound :

- N1 Substituent : 4-Bromobenzyl (halogenated aromatic group).

- C3 Substituent : (2,5-Dimethylbenzyl)thio (thioether with alkyl substitution).

- Core : Indole scaffold.

Anticancer and Tubulin Inhibition

highlights that arylthioindoles with sulfur bridges at C3 and methoxy/halogen substituents exhibit potent tubulin inhibition and cytotoxicity. For example:

- 6-Methoxy-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole : Inhibits tubulin polymerization (IC50 < 1 µM) and cancer cell growth (GI50 ~10 nM) .

- 6,7-Dichloro-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole : Overcomes multidrug resistance (MDR) in P-glycoprotein-overexpressing cells .

Target Compound’s Inferred Activity :

- The 4-bromobenzyl group may enhance lipophilicity and DNA interaction (via halogen bonding), while the 2,5-dimethylbenzylthio group could reduce metabolic degradation compared to methoxy-substituted analogs.

- However, the absence of a 3,4,5-trimethoxyphenyl group (a key pharmacophore for tubulin binding) might limit its tubulin inhibitory potency relative to compounds .

Pharmacokinetic and Selectivity Considerations

- Methoxy vs. Methyl Substitution : Methoxy groups (e.g., in 3,4,5-trimethoxyphenyl derivatives) improve solubility and tubulin binding but may increase metabolic vulnerability. Methyl groups (as in the target compound) enhance stability but reduce polarity.

- Halogen Effects : Bromine at N1 may improve blood-brain barrier penetration compared to chlorine or methoxy groups .

生物活性

1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a synthetic compound that belongs to the indole derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the indole core followed by the introduction of the bromobenzyl and dimethylbenzylthio groups through nucleophilic substitution reactions. Common reagents include sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various therapeutic effects such as:

- Antimicrobial Activity : Indole derivatives have been shown to exhibit antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar compounds and their structure-activity relationships (SAR). For instance:

- A study on 4-bromobenzyl derivatives demonstrated significant inhibitory activity against α-glucosidase, with an IC50 value of 28.0 μM for the 4-bromobenzyl derivative . This suggests that modifications in the benzyl group can enhance biological potency.

- Another investigation highlighted that compounds with electron-donating groups showed improved efficacy in inhibiting target enzymes compared to those with electron-withdrawing groups .

Table 1: Structure-Activity Relationship of Related Indole Derivatives

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1-(4-bromobenzyl)-3-thio-indole | 4-Bromobenzyl | 28.0 | Strong α-glucosidase inhibitor |

| 3-((4-chlorobenzyl)thio)-1H-indole | 4-Chlorobenzyl | 96.6 | Moderate α-glucosidase inhibitor |

| 3-((2-fluorobenzyl)thio)-1H-indole | 2-Fluorobenzyl | 187.9 | Weaker α-glucosidase inhibitor |

常见问题

Q. How can in vivo pharmacokinetic challenges (e.g., poor bioavailability) be mitigated during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。